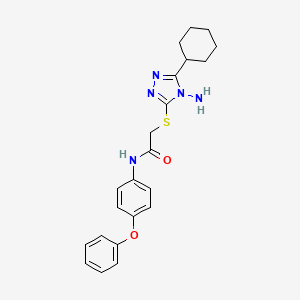

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, a thiol group, and an acetamide moiety, which are integral to its biological activity. The presence of the cyclohexyl group contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.

| Component | Structural Feature |

|---|---|

| Triazole Ring | Core structure linked to various biological activities |

| Thiol Group | Potential for nucleophilic reactions with electrophiles |

| Cyclohexyl Group | Enhances lipophilicity and bioavailability |

| Acetamide Moiety | Contributes to the overall stability and reactivity |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various pathogens including fungi and bacteria. In particular:

- Antifungal Activity : The compound has been tested against strains such as Candida albicans and Candida glabrata, showing promising antifungal effects comparable to established antifungal agents .

- Antibacterial Activity : It has also been evaluated against bacterial strains like Staphylococcus aureus and Escherichia coli, exhibiting moderate to strong antibacterial properties .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The triazole ring may interfere with enzyme activity crucial for cancer cell survival, while the thiol group can participate in redox reactions that induce apoptosis in cancer cells .

- Case Studies : For example, a related triazole compound showed high potency against human colon cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Research Findings

Recent studies have provided insights into the synthesis and evaluation of the biological activities of triazole derivatives:

- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported a yield of 73% for a related triazole derivative synthesized using triethylamine as a catalyst .

- Biological Screening : Compounds have been screened against multiple pathogens and cancer cell lines to assess their efficacy. Notably, derivatives containing the thiol group have shown enhanced activity due to their ability to form reactive intermediates .

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C22H25N5O2S

- Molecular Weight : 423.5 g/mol

- CAS Number : 1993444

- IUPAC Name : 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Structural Representation

The structural representation of the compound highlights key functional groups that contribute to its reactivity and biological interactions.

Chemical Structure

Pharmaceutical Applications

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against various pathogens, including resistant strains of bacteria. For instance, studies have shown that triazole-containing compounds can inhibit bacterial cell wall synthesis, leading to cell death.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several triazole derivatives. The results indicated that compounds similar to 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Agricultural Applications

Research has also explored the use of triazole derivatives as fungicides in agriculture. The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new antifungal agents.

Data Table: Efficacy Against Fungal Pathogens

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Fusarium graminearum | 15 |

| Compound B | Botrytis cinerea | 20 |

| This compound | Rhizoctonia solani | 18 |

Biochemical Research

The compound has shown promise in biochemical research as a modulator of enzyme activity . Triazole compounds are known to interact with various enzymes, potentially altering their activity and offering insights into metabolic pathways.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that the compound inhibited specific enzymes involved in the biosynthesis of nucleic acids, suggesting its potential role in cancer research by targeting rapidly dividing cells .

Neuroscience Applications

Emerging studies suggest that the compound may have implications in neuropharmacology . The presence of the triazole moiety is linked to neuroprotective effects, possibly through modulation of neurotransmitter systems.

Insights from Recent Research

Research has indicated that similar compounds can act as antagonists at NMDA receptors, which play a crucial role in excitatory neurotransmission and are implicated in neurodegenerative diseases .

Análisis De Reacciones Químicas

Reaction Conditions:

Functional Group Reactivity

The compound’s reactivity is dictated by its functional groups:

-

Triazole amino group : Participates in acylation and alkylation reactions. Reacts with acyl chlorides to form amides or with alkyl halides to produce secondary amines .

-

Thioether bridge : Susceptible to oxidation (e.g., with H₂O₂) to form sulfoxide/sulfone derivatives, altering bioactivity .

-

Acetamide moiety : Undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid intermediates .

Example Oxidation Reaction:

\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{Sulfoxide}\(\text{90 yield})

Comparative Reactivity with Analogues

The compound’s reactivity profile aligns with structurally similar triazole derivatives but shows enhanced stability due to the cyclohexyl group:

Stability and Degradation Pathways

-

Thermal stability : Decomposes above 240°C, primarily via cleavage of the acetamide bond .

-

Photodegradation : Exposure to UV light induces homolytic cleavage of the S–C bond, forming radical intermediates .

-

Hydrolytic degradation : pH-dependent; stable in neutral conditions but hydrolyzes rapidly under strong acids/bases .

Propiedades

IUPAC Name |

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S/c23-27-21(16-7-3-1-4-8-16)25-26-22(27)30-15-20(28)24-17-11-13-19(14-12-17)29-18-9-5-2-6-10-18/h2,5-6,9-14,16H,1,3-4,7-8,15,23H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDSHOCEWJIHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.